molecular formula C17H16O6 B1202676 Caesalpin J CAS No. 99217-67-1

Caesalpin J

Cat. No.: B1202676
CAS No.: 99217-67-1
M. Wt: 316.3 g/mol
InChI Key: GUHDLXNWTKIBDJ-UHFFFAOYSA-N
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Description

Caesalpin J is a phenolic compound isolated from the heartwood of the plant Caesalpinia sappan L., which belongs to the Leguminosae family. This compound is known for its diverse biological activities and has been the subject of various phytochemical studies due to its potential therapeutic properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The isolation of Caesalpin J typically involves extraction from the heartwood of Caesalpinia sappan L. using organic solvents. The compound is then purified through chromatographic techniques such as high-performance liquid chromatography (HPLC) and identified using spectroscopic methods like nuclear magnetic resonance (NMR) and mass spectrometry (MS) .

Industrial Production Methods: Currently, there is limited information on the large-scale industrial production of this compound. Most studies focus on its extraction from natural sources rather than synthetic production.

Chemical Reactions Analysis

Types of Reactions: Caesalpin J undergoes various chemical reactions, including oxidation and reduction. It can also participate in substitution reactions due to the presence of phenolic hydroxyl groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride are typically employed.

    Substitution: Reagents such as alkyl halides can be used under basic conditions to form ether derivatives.

Major Products: The major products formed from these reactions include oxidized or reduced derivatives of this compound, as well as substituted phenolic compounds.

Scientific Research Applications

Mechanism of Action

Caesalpin J exerts its effects primarily through its antioxidant and anti-inflammatory properties. It modulates oxidative stress and inflammatory pathways, which are crucial in the pathogenesis of various diseases. The compound targets molecular pathways involved in oxidative stress and inflammation, thereby providing protective effects against cellular damage .

Comparison with Similar Compounds

Uniqueness of this compound: this compound stands out due to its specific combination of phenolic hydroxyl groups, which contribute to its unique chemical reactivity and biological activities. Its ability to modulate multiple molecular pathways makes it a versatile compound for various scientific applications.

Properties

IUPAC Name

4,5,9-trihydroxy-17-methoxy-11-oxatetracyclo[7.7.1.01,12.02,7]heptadeca-2,4,6,12,15-pentaen-14-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16O6/c1-22-15-16(21)7-9-4-12(19)13(20)6-11(9)17(15)3-2-10(18)5-14(17)23-8-16/h2-6,15,19-21H,7-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUHDLXNWTKIBDJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1C2(CC3=CC(=C(C=C3C14C=CC(=O)C=C4OC2)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40912835
Record name 7,10,11-Trihydroxy-13-methoxy-7,8-dihydro-3H,6H-7,12b-methanodibenzo[b,d]oxocin-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40912835
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

316.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

99217-67-1
Record name Caesalpin J
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0099217671
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 7,10,11-Trihydroxy-13-methoxy-7,8-dihydro-3H,6H-7,12b-methanodibenzo[b,d]oxocin-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40912835
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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